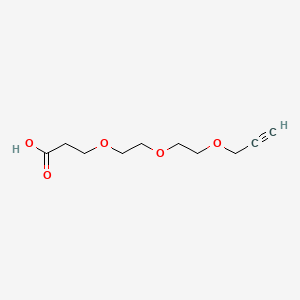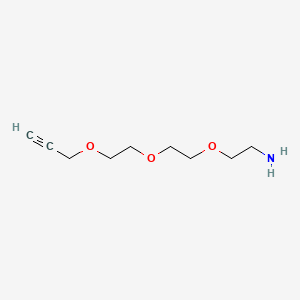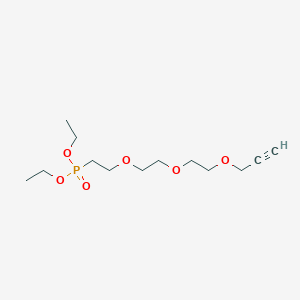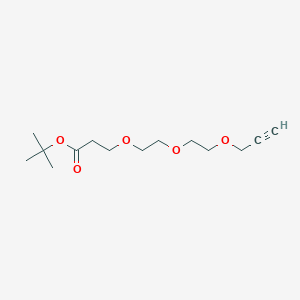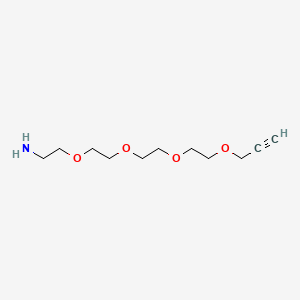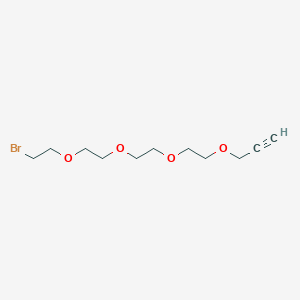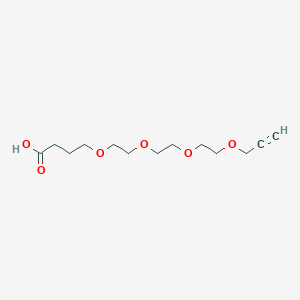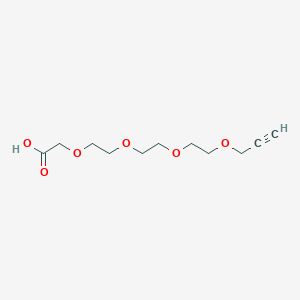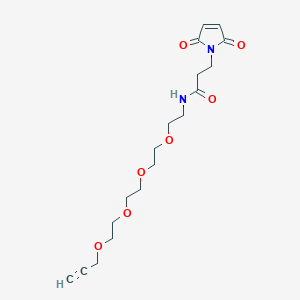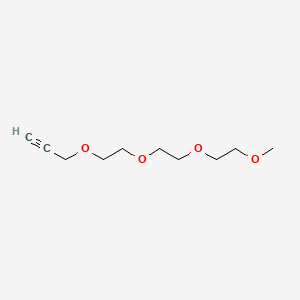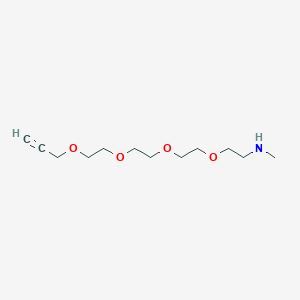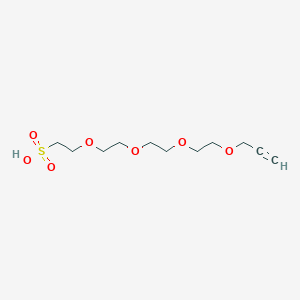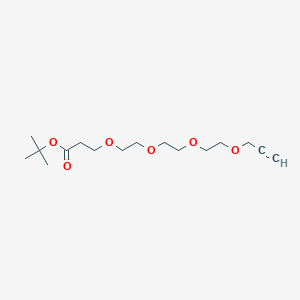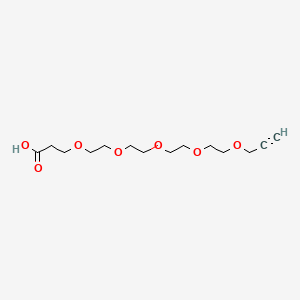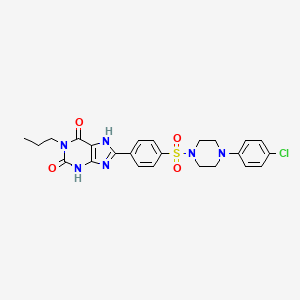
PSB 603
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
PSB 603 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Werkzeugverbindung verwendet, um die Interaktionen und Signalwege von Adenosinrezeptoren zu untersuchen.
Biologie: Wird in zellulären Assays eingesetzt, um die Rolle von Adenosinrezeptoren in verschiedenen biologischen Prozessen zu untersuchen.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen bei der Krebsbehandlung untersucht, insbesondere bei der Steigerung der Wirksamkeit der Chemotherapie.
Industrie: Wird bei der Entwicklung neuer Pharmazeutika eingesetzt, die auf Adenosinrezeptoren abzielen
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es selektiv an den Adenosin-A2B-Rezeptor bindet und so dessen Aktivität hemmt. Dieser Rezeptor ist an verschiedenen zellulären Prozessen beteiligt, darunter Entzündungen und die Immunantwort. Durch die Blockierung dieses Rezeptors kann this compound diese Prozesse modulieren und ist somit ein potenzielles Therapeutikum für Erkrankungen wie Krebs und entzündliche Erkrankungen .
Wirkmechanismus
Target of Action
The primary target of PSB 603 is the adenosine A2B receptor . Adenosine receptors are a class of purinergic G protein-coupled receptors with adenosine as the endogenous ligand . The A2B subtype is present in a wide spectrum of tissues, especially on cells of the immune system .
Mode of Action
this compound acts as an antagonist to the adenosine A2B receptor . It binds to these receptors with high affinity and selectivity, exhibiting little affinity toward A1, A2A, or A3 adenosine receptors . This binding inhibits the action of adenosine on the A2B receptor, thereby modulating the receptor’s activity .
Biochemical Pathways
The antagonistic action of this compound on the adenosine A2B receptor affects various biochemical pathways. One key pathway is the cyclic AMP (cAMP) pathway . The A2B receptor is known to mediate cAMP accumulation . By blocking the A2B receptor, this compound can influence the levels of cAMP within the cell .
Pharmacokinetics
For instance, this compound administered at a dose of 5 mg/kg body weight intraperitoneally significantly reduced inflammation in experimental models .
Result of Action
The antagonistic action of this compound on the adenosine A2B receptor has several effects at the molecular and cellular level. It has been shown to have anti-inflammatory activity in mice . Additionally, this compound is known to modify cellular metabolism and enhance cellular sensitivity for chemotherapy . It is recognized to possess anticancer action, which has been studied in colorectal cancer .
Biochemische Analyse
Biochemical Properties
PSB 603 plays a crucial role in biochemical reactions by selectively inhibiting the adenosine A2B receptor. This receptor is involved in various physiological processes, including inflammation and metabolic regulation. This compound exhibits high affinity for the adenosine A2B receptor with a Ki value of 0.553 nM . It interacts with the receptor by binding to its active site, thereby preventing the activation of downstream signaling pathways. This selective inhibition is significant as it does not affect other adenosine receptors such as A1, A2A, and A3 .
Cellular Effects
This compound has been shown to influence various cellular processes. In studies involving mice, this compound significantly reduced body weight and improved lipid profiles by decreasing triglycerides and total cholesterol levels . Additionally, it exhibits anti-inflammatory properties by reducing the levels of inflammatory cytokines such as IL-6 and TNF-α . This compound also affects cellular metabolism by enhancing cellular sensitivity to chemotherapy, indicating its potential anticancer properties .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the adenosine A2B receptor, which leads to the inhibition of receptor-mediated signaling pathways. This inhibition results in the reduction of intracellular calcium concentrations in Jurkat T cells expressing the human A2B receptor . By blocking the receptor, this compound prevents the activation of downstream signaling cascades that are involved in inflammatory and metabolic processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. Studies have shown that this compound maintains its stability and efficacy in reducing inflammation and metabolic disturbances over a period of 14 days . The compound’s stability and long-term effects on cellular function have been demonstrated in both in vitro and in vivo studies, indicating its potential for sustained therapeutic use.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In mice, a dose of 5 mg/kg was found to be the most effective in reducing inflammation and improving metabolic parameters . Higher doses did not show additional benefits and could potentially lead to adverse effects. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in metabolic pathways related to lipid metabolism and inflammation. By inhibiting the adenosine A2B receptor, this compound reduces the levels of triglycerides and total cholesterol in the blood . This inhibition also affects the production of inflammatory cytokines, thereby modulating the inflammatory response. The compound’s interaction with specific enzymes and cofactors involved in these pathways further enhances its therapeutic potential.
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. The compound’s high affinity for the adenosine A2B receptor ensures its targeted delivery to tissues expressing this receptor . This targeted distribution is crucial for its efficacy in modulating metabolic and inflammatory processes.
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with the adenosine A2B receptor . This localization is essential for its inhibitory effects on receptor-mediated signaling pathways. Additionally, any post-translational modifications or targeting signals that direct this compound to specific cellular compartments further enhance its functional activity.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von PSB 603 umfasst mehrere Schritte, beginnend mit der Herstellung der Xanthinkernstruktur. Die wichtigsten Schritte beinhalten:
Bildung des Xanthinkerns: Dies beinhaltet die Reaktion des geeigneten Amins mit einem Xanthinderivat unter kontrollierten Bedingungen.
Einführung der Sulfonylgruppe: Dieser Schritt beinhaltet die Reaktion des Xanthinkerns mit einem Sulfonylchloridderivat in Gegenwart einer Base.
Anlagerung des Piperazinmoieties: Der letzte Schritt beinhaltet die Reaktion des Zwischenprodukts mit einem Piperazinderivat zur Bildung des Endprodukts
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, wird aber für die großtechnische Produktion optimiert. Dies beinhaltet den Einsatz von Durchflussreaktoren und automatisierten Systemen, um hohe Ausbeute und Reinheit zu gewährleisten. Die Reaktionsbedingungen werden sorgfältig kontrolliert, um Nebenprodukte zu minimieren und die Konsistenz zu gewährleisten .
Analyse Chemischer Reaktionen
Reaktionstypen
PSB 603 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen an der Verbindung zu modifizieren.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere an den Sulfonyl- und Piperazinmoieties.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Substitutionsreaktionen beinhalten oft die Verwendung von Nukleophilen wie Aminen und Thiolen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound, die für weitere Forschung und Entwicklung verwendet werden können .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
PSB 12062: Ein weiterer selektiver Adenosin-A2B-Rezeptor-Antagonist mit ähnlichen Eigenschaften.
PSB CB5: Eine Verbindung mit ähnlicher Struktur, aber einem anderen Selektivitätsprofil.
ZM 241385: Ein selektiver Adenosin-A2A-Rezeptor-Antagonist, der oft zum Vergleich in Studien verwendet wird, die PSB 603 betreffen
Einzigartigkeit
This compound ist einzigartig aufgrund seiner hohen Selektivität für den Adenosin-A2B-Rezeptor mit minimaler Affinität für andere Adenosin-Rezeptorsubtypen. Diese Selektivität macht es zu einem wertvollen Werkzeug für die Untersuchung der spezifischen Rollen des A2B-Rezeptors in verschiedenen biologischen Prozessen und für die Entwicklung gezielter Therapien .
Eigenschaften
IUPAC Name |
8-[4-[4-(4-chlorophenyl)piperazin-1-yl]sulfonylphenyl]-1-propyl-3,7-dihydropurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN6O4S/c1-2-11-31-23(32)20-22(28-24(31)33)27-21(26-20)16-3-9-19(10-4-16)36(34,35)30-14-12-29(13-15-30)18-7-5-17(25)6-8-18/h3-10H,2,11-15H2,1H3,(H,26,27)(H,28,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVHCTHHFOHMNFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(NC1=O)N=C(N2)C3=CC=C(C=C3)S(=O)(=O)N4CCN(CC4)C5=CC=C(C=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092351-10-4 | |
| Record name | 8-(4-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}phenyl)-1-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the primary molecular target of PSB603?
A1: PSB603 acts as a potent and selective antagonist of the adenosine A2B receptor (ADORA2B). [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: How does PSB603 interact with ADORA2B?
A2: PSB603 binds to ADORA2B and blocks its activation by adenosine. This interaction prevents the downstream signaling cascade typically initiated by adenosine binding. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q3: What are the downstream effects of PSB603-mediated ADORA2B antagonism?
A3: PSB603-mediated ADORA2B antagonism has been observed to:
- Inhibit tumor growth and metastasis by suppressing the induction of regulatory T cells (Tregs). [, ]
- Reduce obesity and improve lipid profiles in mice fed a high-fat diet. []
- Enhance radiosensitivity in mouse melanoma cells. []
- Attenuate prostate cancer cell proliferation. []
- Promote myogenic differentiation of myoblastic C2C12 cells. []
- Reduce synaptic failure and neuronal death induced by oxygen and glucose deprivation in rat hippocampus. []
- Alter immune cell composition and enhance IL-6 formation in the ischemic heart. []
- Reduce osteoclast-mediated bone resorption in hypoxic microenvironments. []
Q4: What is the molecular formula and weight of PSB603?
A4: The molecular formula of PSB603 is C24H27ClN6O5S, and its molecular weight is 531.03 g/mol. [, ]
Q5: How does the structure of PSB603 contribute to its high affinity and selectivity for ADORA2B?
A5: Specific structural features of PSB603, such as the 1-propyl group and the 4-chlorophenylpiperazine moiety, have been shown to contribute to its high binding affinity and selectivity for ADORA2B over other adenosine receptor subtypes. [, ]
Q6: Have any structure-activity relationship studies been conducted with PSB603 analogs?
A6: Yes, research has explored modifications to the PSB603 structure, revealing that alterations to the alkyl chain length and substituents on the piperazine ring can significantly impact its binding affinity, selectivity, and antagonistic activity. []
Q7: What in vitro models have been used to study the effects of PSB603?
A7: Various in vitro models, including:
- Jurkat T cells []
- B16 melanoma cells [, , ]
- 22Rv1 human prostate cancer cells []
- Human primary bone marrow stromal cells []
- Rat L6 skeletal muscle cells [, , , ]
- Human ovarian cancer cells [, , ]
Q8: What in vivo models have been used to evaluate the therapeutic potential of PSB603?
A8: Animal models, particularly mouse models, have been employed to investigate the effects of PSB603 in various contexts, including:
- Tumor growth and metastasis models using B16 melanoma cells [, ]
- Diet-induced obesity models []
- Models of myocardial infarction [, ]
- Models of schizophrenia []
Q9: What are the key findings from these in vivo studies?
A9: In vivo studies have demonstrated that PSB603:
- Suppresses tumor growth and metastasis by inhibiting Treg induction [, ]
- Reduces obesity and improves metabolic parameters in mice fed a high-fat diet []
- Shows promise in enhancing the efficacy of radiotherapy in melanoma models []
- Influences immune cell populations and cytokine production in the context of myocardial infarction []
Q10: What analytical methods are commonly used to characterize and quantify PSB603?
A10: Researchers commonly employ techniques like radioligand binding assays, high-performance liquid chromatography (HPLC), and mass spectrometry (MS) for the characterization and quantification of PSB603. [, , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


